molecular formula C13H16N2O2S B2798890 Tert-butyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate CAS No. 625366-89-4

Tert-butyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B2798890
CAS No.: 625366-89-4
M. Wt: 264.34
InChI Key: MULQZCDMXLSIJW-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate is an organic compound with the molecular formula C13H16N2O2S . It is used in the field of chemistry as a reactant or intermediate for various chemical reactions .


Synthesis Analysis

The synthesis of this compound and its derivatives often involves complex chemical reactions. For instance, the synthesis of thieno[2,3-c]pyridine derived GRK2 inhibitors involves the use of tert-butyl peroxybenzoate and trifluoroacetic acid (TFA) under nitrogen .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a bicyclic heteroaromatic motif with a thieno[2,3-c]pyridine scaffold . The ring nitrogen acts as a hydrogen bond acceptor interacting with a backbone amide NH-group, while the hydrogen in the 1-position of the ring forms a loose hydrogen bond with a backbone carbonyl group .


Chemical Reactions Analysis

This compound can participate in various chemical reactions. For example, it can be used as a reactant in the synthesis of GRK2 inhibitors .

Future Directions

The future directions for research on Tert-butyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate could involve its potential use in drug discovery programs, particularly as a starting point for the development of kinase inhibitors . Further studies could also explore its potential applications in other areas of chemistry and pharmacology.

Properties

IUPAC Name

tert-butyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c1-7-5-6-8-9(14)10(18-11(8)15-7)12(16)17-13(2,3)4/h5-6H,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MULQZCDMXLSIJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=C(S2)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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